C28H45ClO2

描述

BenchChem offers high-quality C28H45ClO2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C28H45ClO2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

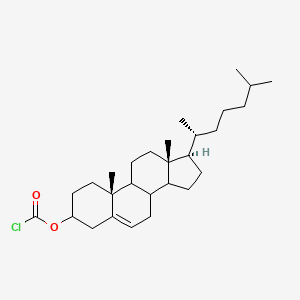

IUPAC Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21?,22?,23-,24?,25?,27+,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEPTKZEXBPDLF-AWEQCRHCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Lipid-Based Delivery Systems: Structural Properties and Synthetic Applications of Cholesteryl Chloroformate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern nanomedicine and polymer chemistry, the functionalization of hydrophobic anchors is a critical step in developing amphiphilic drug delivery vectors. Cholesteryl chloroformate (C28H45ClO2) serves as a premier electrophilic intermediate for these applications. By providing a highly reactive site at the C3 position of the rigid cholesterol backbone, it enables the rapid synthesis of cholesteryl carbamates, carbonates, and thiocarbonates. This whitepaper details the structural dynamics of cholesteryl chloroformate, explores the mechanistic causality behind its bioconjugation, and provides field-proven, self-validating protocols for synthesizing lipid-peptide conjugates used in targeted therapeutics and siRNA delivery[1].

Physicochemical Profiling and Structural Dynamics

Cholesteryl chloroformate merges the lipophilic, membrane-stabilizing properties of a tetracyclic steroid ring with the acute reactivity of an acyl chloride derivative. The rigid steroidal structure strengthens lipid bilayer packing, reducing permeability in vesicle-mediated drug delivery systems, while the chloroformate group acts as an efficient conjugation handle[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Implication |

| Molecular Formula | C28H45ClO2[3] | Defines the stoichiometric baseline for conjugation. |

| Molecular Weight | 449.1 g/mol [3] | Critical for calculating molar equivalents in synthesis. |

| Melting Point | 115–117 °C | Indicates thermal stability limits during storage and handling. |

| Phase Transitions | Crystalline → Cholesteric (117.8 °C)Cholesteric → Isotropic (125.3 °C) | Essential for formulating thermotropic liquid crystals. |

| Optical Activity | [α]27/D −28° (c = 2 in CHCl3) | Chiral purity verification metric post-synthesis. |

Mechanistic Pathways of Bioconjugation

The core utility of cholesteryl chloroformate lies in its susceptibility to nucleophilic acyl substitution . When exposed to primary or secondary amines (e.g., poly-arginine, histidine-lysine peptides, or PEG-amines), the nucleophile attacks the electrophilic carbonyl carbon of the chloroformate[4].

Causality of Reagent Selection

-

Anhydrous Solvents (DCM/THF): The chloroformate moiety is highly sensitive to moisture. Water will act as a competing nucleophile, hydrolyzing the reagent into cholesterol, hydrochloric acid (HCl), and carbon dioxide (CO2). Absolute anhydrous conditions are strictly required.

-

Acid Scavengers (TEA/DIPEA): The reaction generates equimolar amounts of HCl. If left unneutralized, HCl protonates the incoming amine nucleophiles, rendering them unreactive and stalling the reaction. Triethylamine (TEA) is utilized to drive the reaction forward by precipitating out as TEA-HCl salts.

-

Nucleophilic Catalysis (DMAP): Adding 4-Dimethylaminopyridine (DMAP) accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate. This reduces reaction times from 24 hours to under 12 hours and significantly boosts yields (often >80%)[5].

Workflow of cholesteryl carbamate synthesis via nucleophilic acyl substitution.

Validated Experimental Protocol: Synthesis of Cholesteryl-Peptide Micelles

The following protocol details the synthesis of a cholesteryl-peptide conjugate (e.g., Chol-H3K2) intended for siRNA condensation and intracellular delivery[1]. This protocol is designed as a self-validating system , incorporating in-process checks to guarantee structural integrity.

Phase 1: Preparation and Initiation

-

Resin Swelling: Suspend 0.155 mmol of peptidyl-resin (bearing a free N-terminal -NH2) in 20 mL of anhydrous Dimethylformamide (DMF) under a continuous nitrogen (N2) purge[1].

-

Causality: Swelling the resin expands the polymer matrix, maximizing the accessibility of the N-terminal amines to the bulky cholesteryl electrophile.

-

-

Base Activation: Add 1.55 mmol (10-fold excess) of anhydrous Triethylamine (TEA) to the suspension[1].

Phase 2: Electrophilic Addition

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cholesteryl chloroformate reactions are exothermic. Cooling prevents localized heating that could lead to peptide degradation or unwanted side reactions.

-

-

Conjugation: Dissolve 1.55 mmol of cholesteryl chloroformate in 5 mL of anhydrous DMF. Add this solution dropwise to the resin suspension over 30 minutes[1].

-

Propagation: Remove the ice bath and allow the mixture to stir gently at room temperature for 48 hours under N2 protection[1].

-

Self-Validation Check: Perform a Kaiser test on a micro-cleaved sample of the resin. A negative result (yellow color) confirms the complete consumption of primary amines, validating the success of the conjugation.

-

Phase 3: Cleavage and Purification

-

Resin Cleavage: Harvest the resin via filtration and wash extensively with DMF and DCM to remove unreacted lipids. Cleave the cholesteryl-peptide from the resin using a cocktail of acetic acid/trifluoroethanol/DCM (10:20:70 v/v/v) at room temperature for 2 hours[1].

-

Causality: This specific mild cleavage cocktail is chosen to preserve the newly formed lipophilic conjugate while efficiently detaching it from the solid support.

-

-

Isolation: Filter out the resin, evaporate the solvent under reduced pressure, and precipitate the crude product in cold diethyl ether.

Analytical Quality Assurance (QA)

To ensure the trustworthiness of the synthesized vectors, the final product must undergo rigorous analytical validation:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The raw cholesteryl chloroformate exhibits a distinct C=O stretch at ~1770 cm⁻¹. Successful conversion to a cholesteryl carbamate is validated by the disappearance of this peak and the emergence of a new carbamate C=O stretch at ~1700 cm⁻¹[5].

-

Nuclear Magnetic Resonance (1H-NMR): Verify the presence of the steroidal backbone by identifying the distinctive multiplet of the C3 methine proton (shifting from ~4.5 ppm in the chloroformate to ~4.0-4.2 ppm in the carbamate) and the overlapping methyl signals between 0.6 and 1.1 ppm[5].

-

Critical Micelle Concentration (CMC): For drug delivery applications, dissolve the conjugate in aqueous media and use pyrene fluorescence spectroscopy to determine the CMC. A sharp shift in the pyrene excitation spectrum validates the self-assembly of the cholesteryl-peptides into micellar structures[1].

References

- Synthesis of Novel Cholesteryl Carbamate Deriv

- Cholest-5-en-3-ol (3beta)

- Cholesteryl chloroform

- Cholesterol-Based Compounds: Recent Advances in Synthesis and Applic

- Development of cholesteryl peptide micelles for siRNA delivery PMC - NIH

- Cholesterol | BroadPharm BroadPharm

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Cholesterol | BroadPharm [broadpharm.com]

- 3. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]

solubility of C28H45ClO2 in polar and non-polar organic solvents

An In-Depth Technical Guide to the Solubility of C28H45ClO2 in Polar and Non-Polar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of C28H45ClO2, a molecule understood to be a cholesteryl ester derivative. We will explore the theoretical principles governing its solubility in a range of polar and non-polar organic solvents, provide detailed experimental protocols for its quantitative determination, and present a framework for data interpretation. This document is intended to serve as a practical resource for researchers and professionals involved in drug development and formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug from administration to its site of action is profoundly influenced by its solubility. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[1] Understanding the solubility of a compound in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and formulation. This guide focuses on the solubility of C28H45ClO2, a lipophilic molecule, providing both theoretical predictions and practical methodologies for its assessment.

Physicochemical Characterization of C28H45ClO2

While the exact structure of C28H45ClO2 is not explicitly defined by its molecular formula, its composition strongly suggests a cholesteryl ester derivative. For the purposes of this guide, we will proceed with the plausible structure of Cholesteryl Chloroacetate . This structure consists of a large, non-polar cholesterol backbone and a smaller, more polar chloroacetate ester group.

-

Molecular Formula: C28H45ClO2

-

Molecular Weight: 449.1 g/mol

-

Structural Features:

-

Non-Polar Moiety: The tetracyclic sterane core and the aliphatic side chain of the cholesterol backbone are highly non-polar. This extensive hydrocarbon structure is the dominant feature of the molecule.

-

Polar Moiety: The ester group (-COO-) and the chlorine atom introduce some polarity to the molecule. The electronegative oxygen and chlorine atoms create dipole moments.

-

Overall Polarity: Despite the presence of the polar ester and chloro groups, the molecule's overall character is overwhelmingly non-polar due to the large hydrocarbon-to-polar-group ratio.[2] This fundamental characteristic will dictate its solubility behavior.

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4][5] It states that a solute will dissolve best in a solvent that has a similar polarity.[3][4]

-

Polar Solvents: These solvents have large dipole moments and often possess hydrogen bond donors and/or acceptors (e.g., water, methanol, ethanol, dimethyl sulfoxide). They are effective at dissolving polar and ionic compounds.

-

Non-Polar Solvents: These solvents have little to no dipole moment and consist primarily of non-polar bonds (e.g., hexane, toluene, chloroform, diethyl ether). They excel at dissolving non-polar compounds through van der Waals interactions.[3]

Based on its predominantly non-polar structure, C28H45ClO2 is predicted to have:

-

High solubility in non-polar organic solvents.

-

Low solubility in polar organic solvents.

The following diagram illustrates the conceptual relationship between solute polarity, solvent polarity, and solubility.

Sources

The Chemical Stability and Degradation Pathways of Cholesteryl Chloroformate (C28H45ClO2): A Technical Guide for Lipid Synthesis and Drug Delivery

Executive Summary In the rapidly evolving landscape of advanced drug delivery, particularly in the formulation of Lipid Nanoparticles (LNPs) and lipoplexes, the synthesis of custom cationic and PEGylated lipids is a critical bottleneck. Cholesteryl chloroformate (C28H45ClO2) serves as a foundational acylating agent in these workflows, allowing researchers to graft the membrane-integrating cholesterol moiety onto various amine or alcohol linkers. However, its high electrophilicity makes it notoriously unstable and highly sensitive to moisture and thermal stress. As a Senior Application Scientist, I have designed this whitepaper to dissect the chemical stability, mechanistic degradation pathways, and field-proven experimental handling protocols for C28H45ClO2, ensuring high-yield, reproducible lipid synthesis.

Chemical Profile & Reactivity Dynamics

Cholesteryl chloroformate (CAS: 7144-08-3) is a derivative of cholesterol where the 3-beta hydroxyl group has been converted into a chloroformate ester[1].

-

Molecular Formula: C28H45ClO2

-

Molecular Weight: 449.1 g/mol

-

Structural Causality: The molecule features a bulky, highly lipophilic tetracyclic steroid backbone fused to a highly reactive chloroformate headgroup. The carbonyl carbon of the chloroformate is intensely electrophilic due to the combined electron-withdrawing inductive effects of the adjacent oxygen and chlorine atoms. This makes it an excellent reagent for nucleophilic acyl substitution, but concurrently renders it highly susceptible to unintended nucleophilic attacks from environmental moisture or protic solvents[2].

Mechanistic Analysis of Primary Degradation Pathways

Understanding the degradation of C28H45ClO2 is not merely an academic exercise; it is a prerequisite for troubleshooting failed syntheses and preventing the generation of toxic byproducts in drug development.

A. Hydrolysis (Moisture-Induced Degradation)

The most common and rapid degradation pathway is hydrolysis. When exposed to atmospheric moisture or wet solvents, water acts as a nucleophile.

-

Nucleophilic Attack: The oxygen atom of water attacks the electrophilic carbonyl carbon, forming a transient, unstable tetrahedral intermediate[3].

-

Elimination: The intermediate collapses, expelling the chloride leaving group to form cholesteryl carbonic acid (a monoester) and hydrogen chloride (HCl).

-

Decarboxylation: Carbonic acid monoesters are thermodynamically unstable. The molecule rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide (CO2) gas and reverting to the parent sterol, cholesterol.

Causality Insight: The generation of HCl is particularly problematic. In a synthetic reaction, unneutralized HCl will protonate your target amine linkers, rendering them non-nucleophilic and completely halting the intended coupling reaction.

Figure 1: Mechanistic pathway of cholesteryl chloroformate hydrolysis.

B. Thermal Decomposition (Pyrolysis)

Subjecting C28H45ClO2 to elevated temperatures (typically >150°C) induces thermal degradation. The molecule undergoes pyrolysis, yielding cholesteryl chloride, CO2, and elimination byproducts such as cholest-3,5-diene[4].

Causality Insight: This dictates that all synthetic steps involving this reagent must be performed under strict temperature control (typically 0°C to room temperature) to prevent the formation of unreactive cholesteryl chloride impurities, which are notoriously difficult to separate from the final lipid product via chromatography.

Thermodynamic and Kinetic Stability Profile

To aid in experimental design, the quantitative and qualitative degradation vectors of C28H45ClO2 are summarized below:

| Degradation Pathway | Primary Trigger | Key Intermediates | Final Degradants | Kinetic Rate |

| Hydrolysis | H2O (Moisture) | Tetrahedral intermediate, Carbonic acid | Cholesterol, CO2, HCl | Fast (Minutes to hours in wet conditions) |

| Thermal Pyrolysis | Heat (>150°C) | None (Concerted/Radical mechanisms) | Cholesteryl chloride, Cholest-3,5-diene, CO2 | Moderate (Temperature dependent) |

| Solvolysis | Protic Solvents (e.g., Methanol, Ethanol) | Tetrahedral intermediate | Cholesteryl alkyl carbonates, HCl | Fast (Competes with intended nucleophiles) |

Experimental Workflows: Synthesis of LNP Precursors

The synthesis of cationic lipids (e.g., CholCadLys) for gene therapy vectors relies heavily on the controlled reaction of C28H45ClO2 with polyamines[5]. The following protocol is a self-validating system designed to mitigate all degradation pathways discussed above.

Protocol: Anhydrous Synthesis of Cholesterol-Amine Conjugates

Objective: Form a stable carbamate bond between C28H45ClO2 and a primary amine linker while completely suppressing hydrolysis and thermal degradation.

Step-by-Step Methodology:

-

System Preparation (Moisture Exclusion):

-

Action: Flame-dry all glassware under a vacuum and purge with inert Argon or Nitrogen gas.

-

Causality: Eliminates ambient humidity, preventing the rapid hydrolysis pathway that converts the reagent back to cholesterol.

-

-

Solvent & Reagent Dissolution:

-

Action: Dissolve 1.0 equivalent of C28H45ClO2 in anhydrous Dichloromethane (DCM) or Chloroform. Add 2.0 to 3.0 equivalents of an organic base, such as Pyridine or Triethylamine (TEA).

-

Causality: Aprotic solvents (DCM) prevent solvolysis. The excess TEA acts as an acid scavenger. As the reaction proceeds, it immediately neutralizes the highly toxic and reactive HCl byproduct, preventing the protonation of the incoming amine nucleophile.

-

-

Temperature-Controlled Coupling:

-

Action: Submerge the reaction flask in an ice-water bath (0°C). Add the amine linker (e.g., cadaverine) dissolved in anhydrous DCM dropwise over 30 minutes.

-

Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C dissipates heat, preventing the localized thermal pyrolysis of C28H45ClO2 into cholesteryl chloride.

-

-

Reaction Validation & Quenching:

-

Action: Monitor via Thin-Layer Chromatography (TLC). Once the C28H45ClO2 spot disappears, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

Causality: NaHCO3 neutralizes any remaining trace HCl and safely hydrolyzes unreacted chloroformate into easily separable cholesterol, ensuring the final product is stable during subsequent silica gel purification.

-

Figure 2: Anhydrous experimental workflow for synthesizing LNP precursors.

Sources

Whitepaper: The Mechanistic Core of C28H45ClO2 in Lipid Nanoparticle Formulations: A Guide to Action and Analysis

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just a description, but a causal understanding of how an ionizable lipid, represented by the molecular formula C28H45ClO2, functions as the engine of a lipid nanoparticle (LNP) delivery system. We will move beyond surface-level explanations to dissect the physicochemical principles that govern each step of the delivery process, from nucleic acid encapsulation to cytosolic release.

Deconstructing the Asset: C28H45ClO2 as a Model Ionizable Lipid

The efficacy of modern genetic medicines, particularly those based on mRNA and siRNA, is inextricably linked to the sophistication of their delivery vehicle. Lipid nanoparticles have emerged as the clinical standard, and their success hinges on the ionizable cationic lipid.[1][2][3] This guide will use the molecular formula C28H45ClO2 as a representative model for such a lipid.

While this specific formula does not correspond to a common, publicly-named lipid like SM-102 or DLin-MC3-DMA, its composition is illustrative. A high carbon-to-oxygen ratio suggests a substantial hydrophobic lipid component, essential for self-assembly and membrane interaction. The presence of oxygen may indicate biodegradable ester linkages, while the chlorine could exist as a hydrochloride salt of an amine headgroup—a key feature for an ionizable lipid.

An LNP is a multi-component system, and the function of C28H45ClO2 is only realized in concert with its partners:

-

Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle shell.[2][4]

-

Cholesterol: Modulates membrane fluidity and stability, filling gaps between lipids to enhance particle integrity.[2][3]

-

PEG-Lipid: Forms a hydrophilic corona that shields the nanoparticle, reducing aggregation and extending circulation time in the bloodstream.[1][2]

Within this formulation, the ionizable lipid is the most critical component for successful RNA delivery, orchestrating both cargo protection and its ultimate release.[2][3]

The pKa: A Molecular Switch for Navigating Biological Barriers

The single most important physicochemical property governing the function of C28H45ClO2 is its apparent acidity constant (pKa). This value represents the pH at which the lipid's amine headgroup is 50% protonated (positively charged). For effective in vivo delivery, an optimal pKa range is between 6.0 and 7.0.[5][6] This precise tuning allows the LNP to radically alter its surface charge in response to different biological environments.

-

During Formulation (pH ~4.0): At a low pH, well below its pKa, the C28H45ClO2 headgroup is fully protonated, conferring a strong positive charge. This enables robust electrostatic interaction with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA), driving efficient encapsulation into the LNP core during microfluidic mixing.[7]

-

In Systemic Circulation (pH 7.4): At physiological pH, the lipid is deprotonated and becomes essentially neutral.[7][8][9] This is a critical design feature that minimizes non-specific, toxic interactions with negatively charged blood components and cell membranes, ensuring the LNP remains stable and "stealthy" as it travels to its target tissue.[9]

-

Inside the Endosome (pH 5.0 - 6.5): Following cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway.[][11] The cell actively pumps protons into the endosome, causing a drop in pH. As the pH falls below the LNP's pKa, C28H45ClO2 becomes reprotonated, switching its charge back to positive.[12][13] This charge reversal is the trigger for the final, and most crucial, step: endosomal escape.

Experimental Protocol: pKa Determination via TNS Assay

The apparent pKa of an LNP formulation is not of the isolated lipid, but of the lipid within the context of the assembled nanoparticle. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a standard method for this measurement.[6][14] TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar environment of a lipid membrane, particularly when that membrane surface is charged.[15][16]

Methodology:

-

Reagent Preparation:

-

Prepare a series of buffers across a pH range (e.g., pH 3.0 to 9.0).[16]

-

Prepare a stock solution of TNS in DMSO.

-

Formulate "empty" LNPs (without nucleic acid cargo) containing C28H45ClO2.

-

-

Assay Setup:

-

In a 96-well black plate, add the series of pH buffers to different columns.[15]

-

Add a fixed amount of the empty LNP suspension to each well.

-

Add the TNS stock solution to each well for a final working concentration (e.g., 4-6 µM).

-

-

Measurement & Analysis:

-

Incubate the plate for 5-20 minutes at room temperature, protected from light.[15][16]

-

Measure fluorescence intensity using an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.[15][16]

-

Plot fluorescence intensity against pH. The data should form a sigmoidal curve.

-

Fit the data to a four-parameter sigmoidal equation. The pH value at the inflection point (50% of maximal fluorescence) is the apparent pKa.[16]

-

Caption: Workflow for determining LNP apparent pKa using the TNS fluorescence assay.

The Core Directive: Endosomal Escape

For a nucleic acid therapy to be effective, it must reach the cytoplasm where the translational machinery resides. Getting trapped in the endo-lysosomal pathway leads to degradation.[][17] The reprotonation of C28H45ClO2 in the acidic endosome is the key to unlocking this escape.

The most widely supported mechanism posits that the newly cationic C28H45ClO2 lipids interact with anionic phospholipids (like bis(monoacylglycero)phosphate, BMP) that are enriched in the late endosomal membrane.[9][13] This interaction is not merely electrostatic; it induces a critical structural change. The pairing of the "cone-shaped" ionizable lipid with the "cylinder-shaped" endosomal lipids disrupts the stable lipid bilayer, promoting the formation of a non-bilayer, inverted hexagonal (HII) phase.[9][18] This phase transition fundamentally destabilizes the endosomal membrane, leading to pore formation or membrane rupture, which allows the nucleic acid cargo to be released into the cytoplasm.[13][17][18]

Caption: Mechanism of endosomal escape driven by pH-dependent charge reversal and lipid phase transition.

Structure-Activity Relationship & Performance Metrics

The efficacy of C28H45ClO2 is dictated by its molecular structure. The headgroup's basicity determines the pKa, while the length and saturation of the lipid tails influence packing and the propensity to form the fusogenic HII phase. Unsaturated tails, for example, create geometric kinks that favor non-bilayer structures, often enhancing endosomal escape.

Table 1: Key Performance Parameters for LNP Formulations

| Parameter | Optimal Range | Rationale & Significance |

| Apparent pKa | 6.0 – 7.0 | Balances low toxicity at physiological pH with potent endosomal escape upon acidification.[5][6] |

| Particle Size (Diameter) | 70 – 150 nm | Small enough to avoid rapid clearance and facilitate cellular uptake, large enough for sufficient cargo load.[1][7] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a uniform and homogenous particle population, crucial for reproducible manufacturing and predictable in vivo behavior.[19] |

| Encapsulation Efficiency | > 90% | Ensures a high payload of the therapeutic nucleic acid is successfully loaded, maximizing potency.[19] |

Conclusion for the Applied Scientist

The mechanism of action for an ionizable lipid like C28H45ClO2 within an LNP is a sophisticated, multi-stage process governed by fundamental principles of physical chemistry and cell biology. Its function is not static but dynamic, responding precisely to the distinct pH environments it encounters on its journey to the cellular cytoplasm. A deep, causal understanding of the relationship between the lipid's pKa, its molecular structure, and its interaction with endosomal membranes is paramount. By leveraging the analytical protocols and mechanistic models presented in this guide, researchers can better rationalize the design of novel ionizable lipids and optimize LNP formulations to unlock the full therapeutic potential of genetic medicines.

References

- Title: Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. Source: Vertex AI Search.

- Title: The 4 Essential Lipids in Lipid Nanoparticle (LNP) Formulation - Atlantis Bioscience.

- Title: Lipid nanoparticles: Composition, formulation, and application - PMC.

- Title: Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Source: Vertex AI Search.

- Title: pKa of Lipids in Drug Delivery | BroadPharm. Source: BroadPharm.

- Title: Why Is Endosomal Escape Critical in LNP Drug Delivery? - BOC Sciences. Source: BOC Sciences.

- Title: Lipid Nanoparticle Formul

- Title: The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC.

- Title: Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC.

- Title: Endosomal escape: A bottleneck for LNP-mediated therapeutics - PNAS.

- Title: Proposed Mechanism Whereby LNP Containing Ionizable Cationic Lipids and... | Download Scientific Diagram.

- Title: Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Source: Vertex AI Search.

- Title: Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC.

- Title: Intro to Lipid Nanoparticle Formulation | News & Announcements. Source: Cayman Chemical.

- Title: Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC.

- Title: An ionizable lipid toolbox for RNA delivery. Source: Mitchell Lab.

- Title: A complete guide to understanding Lipid nanoparticles (LNP). Source: Inside Therapeutics.

- Title: Biophysical characterization of LNPs: effects of pka on Encapsulation Efficiency and Cytotoxicity.

- Title: LipidLaunch™ LNP Apparent pK Assay Kit (TNS Method). Source: Cayman Chemical.

- Title: D-Lin-MC3-DMA: A Technical Guide to its pKa and Critical Role in Lipid Nanoparticles. Source: Benchchem.

Sources

- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 2. atlantisbioscience.com [atlantisbioscience.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticles: a complete guide to understanding LNP - Inside Therapeutics [insidetx.com]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ir.lib.uth.gr [ir.lib.uth.gr]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 18. pnas.org [pnas.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of C28H45ClO2 in Liposome Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thermodynamic Landscape of Liposomal Drug Delivery

Liposomes, spherical vesicles composed of one or more phospholipid bilayers, have emerged as a cornerstone of advanced drug delivery systems. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them an attractive platform for enhancing the therapeutic index of a wide range of molecules. The formation and stability of these nanocarriers are fundamentally governed by the principles of thermodynamics. Understanding the thermodynamic properties of a liposomal formulation, particularly when a new chemical entity is introduced, is not merely an academic exercise but a critical step in predicting its in vivo performance, stability, and ultimately, its clinical success.

This guide provides a deep dive into the thermodynamic considerations for the incorporation of a novel lipophilic molecule, C28H45ClO2, into a liposomal formulation. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the experimental design and data interpretation, empowering researchers to make informed decisions in their formulation development.

Physicochemical Characterization: Unveiling the Players

A thorough understanding of the individual components is paramount before delving into their collective behavior. In this section, we will consider the key characteristics of our model drug, C28H45ClO2, and the selected lipid matrix.

The Therapeutic Moiety: C28H45ClO2

For the purpose of this guide, we will treat C28H45ClO2 as a novel, hypothetical lipophilic drug candidate. Its molecular formula suggests a relatively large and complex structure, likely with a high logP value, indicating poor aqueous solubility. The presence of a chlorine atom may introduce specific electronic and steric effects that could influence its interaction with the lipid bilayer.

The Lipid Bilayer: The Foundation of the Nanocarrier

The choice of lipid composition is a critical determinant of a liposome's physical and biological properties. A common and well-characterized phospholipid for creating stable liposomes is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a saturated lipid with a 16-carbon acyl chain. Its well-defined phase transition temperature (Tm) of approximately 41°C makes it an excellent model for studying the effects of incorporated molecules on bilayer thermodynamics.[1][2]

Experimental Design: Probing the Thermodynamic Fingerprint

The core of our investigation lies in characterizing the thermodynamic changes within the liposome upon the incorporation of C28H45ClO2. Differential Scanning Calorimetry (DSC) is the gold standard for this purpose, providing a wealth of information about the energetics of lipid phase transitions.[3][4][5][6]

Liposome Preparation: The Thin-Film Hydration Method

A robust and widely used method for preparing multilamellar vesicles (MLVs) is the thin-film hydration technique.[7] This method provides a good starting point for thermodynamic characterization.

Protocol:

-

Lipid and Drug Co-dissolution: Dissolve a known molar ratio of DPPC and C28H45ClO2 in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. A control sample containing only DPPC should be prepared under identical conditions.

-

Thin Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid-drug film on the inner surface of the flask. It is crucial to ensure all solvent is removed to prevent residual solvent effects on the bilayer properties.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the primary lipid (for DPPC, >41°C).[7] This allows for the self-assembly of the lipids into multilamellar vesicles, encapsulating the aqueous buffer.

-

Annealing: The resulting liposome suspension is typically allowed to anneal for a period (e.g., 1-2 hours) above the Tm to ensure complete hydration and stabilization of the bilayer structures.

Experimental Workflow for Liposome Preparation and DSC Analysis

Caption: Workflow for liposome preparation and subsequent thermodynamic analysis using DSC.

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the heat difference between a sample and a reference as a function of temperature. For liposomes, this technique allows for the precise measurement of the energy absorbed during the phase transition from the gel state (Lβ) to the liquid-crystalline state (Lα).[1][8][9]

Protocol:

-

Sample Preparation: A precise volume of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same buffer used for hydration is also prepared.

-

Thermal Program: The sample and reference pans are placed in the DSC instrument. A typical thermal program involves an initial equilibration period at a temperature well below the expected Tm, followed by a controlled heating scan (e.g., 1-5°C/min) through the transition region, and a final hold at a temperature above the transition.

-

Data Acquisition: The instrument records the differential heat flow into the sample as a function of temperature, generating a thermogram.

Interpreting the Thermodynamic Data: From Thermograms to Insights

The output of a DSC experiment is a thermogram, a plot of heat flow versus temperature. From this plot, we can extract three key thermodynamic parameters:

-

Phase Transition Temperature (Tm): The temperature at the peak of the endothermic transition. It reflects the fluidity of the lipid bilayer.

-

Enthalpy of Transition (ΔH): The area under the transition peak. It represents the amount of energy required to disrupt the ordered packing of the lipid acyl chains and is a measure of the van der Waals interactions between them.

-

Peak Width at Half-Height (ΔT1/2): A measure of the cooperativity of the phase transition. A broader peak indicates lower cooperativity.

The Impact of C28H45ClO2 on Liposome Thermodynamics

By comparing the thermograms of pure DPPC liposomes with those containing C28H45ClO2, we can infer the nature of the drug-lipid interaction.

Hypothetical DSC Data for DPPC Liposomes with and without C28H45ClO2

| Formulation | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Peak Width (ΔT1/2) (°C) |

| Pure DPPC Liposomes | 41.5 | 8.7 | 0.8 |

| DPPC + 5 mol% C28H45ClO2 | 39.8 | 7.2 | 1.5 |

| DPPC + 10 mol% C28H45ClO2 | 38.2 | 6.1 | 2.3 |

Analysis of Hypothetical Data:

-

Decrease in Tm: The progressive decrease in the phase transition temperature with increasing concentrations of C28H45ClO2 suggests that the drug molecule is disrupting the ordered packing of the DPPC acyl chains. This fluidizing effect makes the transition to the liquid-crystalline phase occur at a lower temperature.

-

Reduction in ΔH: The decrease in the enthalpy of transition indicates a reduction in the van der Waals interactions between the lipid tails. C28H45ClO2 is likely inserting itself into the hydrophobic core of the bilayer, creating spacing between the DPPC molecules and weakening their cohesive forces.

-

Broadening of the Transition Peak: The increase in the peak width (ΔT1/2) signifies a decrease in the cooperativity of the phase transition. In a pure lipid bilayer, the transition is highly cooperative, meaning the lipid molecules transition in a concerted manner. The presence of C28H45ClO2 introduces heterogeneity into the bilayer, causing different regions to undergo the phase transition at slightly different temperatures, thus broadening the overall transition.

Molecular Interactions within the Liposome Bilayer

Caption: Incorporation of C28H45ClO2 disrupts the ordered packing of lipid acyl chains.

Conclusion: Thermodynamics as a Predictive Tool in Formulation Science

The thermodynamic characterization of liposomal formulations is a powerful and indispensable tool in drug development. By employing techniques like Differential Scanning Calorimetry, we can gain profound insights into the molecular interactions between a therapeutic agent and the lipid bilayer. This understanding allows for the rational design of liposomal carriers with optimized stability, drug loading, and release characteristics. The hypothetical case of C28H45ClO2 illustrates how changes in key thermodynamic parameters—Tm, ΔH, and cooperativity—can elucidate the impact of a novel molecule on the structural integrity of the liposome. Ultimately, a solid thermodynamic foundation is crucial for advancing a liposomal drug candidate from the laboratory to clinical application.

References

-

Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862-3866. [Link]

-

Heerklotz, H. (2008). Isothermal titration calorimetry to study lipid-protein interactions. Biophysical journal, 95(3), 1057-1065. [Link]

-

Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160. [Link]

-

Jørgensen, K., & Mouritsen, O. G. (1995). Phase equilibria and structure in binary lipid bilayers. Biophysical journal, 69(3), 942-954. [Link]

-

Demetzos, C. (2008). Differential scanning calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of liposome research, 18(3), 159-173. [Link]

-

Papac-Nemač, D., Trasi, N. S., & Šegota, S. (2018). Basic methods for preparation of liposomes and studying their interactions with different compounds, with the emphasis on polyphenols. Molecules, 23(12), 3297. [Link]

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

-

LINSEIS Thermal Analysis. (2023). Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function. [Link]

-

CD Formulation. (n.d.). Liposome Phase Transition Temperature Analysis. Retrieved from [Link]

Sources

- 1. linseis.com [linseis.com]

- 2. Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. cris.huji.ac.il [cris.huji.ac.il]

- 4. Liposome Characterization Technologies - CD Formulation [formulationbio.com]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 9. avantiresearch.com [avantiresearch.com]

C28H45ClO2 phase transition temperature and thermal stability

An In-Depth Technical Guide to the Thermal Properties of Clobetasol Propionate (C28H45ClO2)

This guide provides a comprehensive analysis of the phase transition temperature and thermal stability of Clobetasol Propionate (C28H45ClO2), a high-potency synthetic corticosteroid. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical formulations. This document delves into the core thermal characteristics of Clobetasol Propionate, the analytical techniques used for their determination, and the implications for formulation and stability.

Introduction to Clobetasol Propionate

Clobetasol Propionate (CP) is a corticosteroid widely utilized in topical formulations for its potent anti-inflammatory and immunomodulatory effects.[1] Its therapeutic efficacy is intrinsically linked to its physical and chemical stability within a drug product. Thermal analysis serves as a cornerstone of preformulation studies, providing critical data that influences manufacturing processes, excipient selection, and storage conditions. This guide will focus on two key analytical techniques: Differential Scanning Calorimetry (DSC) for phase transition analysis and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Table 1: Physicochemical Properties of Clobetasol Propionate

| Property | Value |

| Chemical Formula | C28H45ClO2 |

| Appearance | White to off-white solid crystalline powder.[2] |

| Log P Value | 4.34.[2] |

| Primary Application | Topical treatment for inflammatory skin conditions like psoriasis.[3] |

Phase Transition Analysis: Melting Point and Purity

A phase transition is a physical process where a substance changes from one state (e.g., solid) to another (e.g., liquid). For a crystalline solid like Clobetasol Propionate, the melting point is a critical phase transition that serves as a key indicator of its identity and purity.

Melting Point Determination

The melting point of Clobetasol Propionate is consistently reported in the range of 195°C to 197°C.[2] One study observed a melting range between 195°C and 196.5°C.[2] A sharp, well-defined melting peak is characteristic of a pure crystalline substance. Any broadening of this peak or depression of the melting temperature can indicate the presence of impurities.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] This method allows for the precise determination of thermal events such as melting, crystallization, and glass transitions.

For Clobetasol Propionate, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. Studies have identified this peak at approximately 195.12°C and 204.12°C, confirming the drug's crystalline nature.[2][6] The slight variation can be attributed to differences in experimental conditions or potential polymorphic forms. The absence of this peak in drug-loaded microspheres indicates that the drug is amorphously dissolved within the polymer matrix.[6]

This protocol is synthesized from established methodologies for the thermal analysis of pharmaceuticals.[2][6]

-

Instrument Calibration: Calibrate the DSC instrument's heat flow and temperature scale using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of Clobetasol Propionate into a standard aluminum DSC pan.

-

Hermetic Sealing: Hermetically seal the pan to ensure a closed system, preventing any loss of mass during heating. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, for example, 27°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well above the melting point, such as 250°C.[2]

-

Maintain a constant inert nitrogen atmosphere with a purge rate of 40-50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Record the heat flow versus temperature to generate a thermogram. The melting point is determined from the onset or peak of the endothermic event.

Caption: Workflow for determining the phase transition of Clobetasol Propionate via DSC.

Thermal Stability Assessment

The thermal stability of an active pharmaceutical ingredient (API) is its ability to resist chemical degradation at elevated temperatures. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.[7]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A loss in mass indicates decomposition or evaporation. While specific TGA data for pure Clobetasol Propionate is not detailed in the provided search results, the technique of Thermogravimetry-Differential Thermal Analysis (TG-DTA) has been applied to its cream formulations to assess stability and composition, such as water content.[8][9][10]

This protocol is based on general procedures for pharmaceutical TGA analysis.[10]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Place approximately 5-10 mg of the Clobetasol Propionate sample into a tared TGA crucible (typically aluminum or platinum).

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min.

-

Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: Plot the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Caption: Workflow for assessing the thermal stability of Clobetasol Propionate via TGA.

Degradation Pathways and Stability Studies

The stability of Clobetasol Propionate is not only a function of temperature but is also influenced by pH and the presence of excipients.[1][11] Corticosteroids can undergo degradation through various mechanisms, including oxidation and rearrangement.[1]

-

pH-Dependent Stability: Clobetasol Propionate's degradation in aqueous solution follows pseudo-first-order kinetics. It exhibits maximum stability in a weakly acidic environment, around pH 3.23.[11] Significant deviations from this pH can lead to severe degradation.[11]

-

Forced Degradation: Studies have shown that under weakly acidic conditions and elevated temperatures, Clobetasol Propionate can form a major degradant through a Favorskii-like rearrangement mechanism.[12]

-

Accelerated Stability Testing: As per ICH guidelines, accelerated stability studies (e.g., 3 months at 40°C ± 2°C and 75% ± 5% relative humidity) are performed on final formulations to predict shelf life.[7][13] Such studies on a nanoemulsion formulation of Clobetasol Propionate projected a shelf life of 2.18 years at room temperature, demonstrating that formulation can enhance chemical stability.[7][13]

Conclusion

The thermal properties of Clobetasol Propionate (C28H45ClO2) are well-defined, with a sharp melting point around 195-197°C, indicative of its high purity. Analytical techniques like DSC and TGA are indispensable tools for characterizing its phase behavior and thermal stability. The data derived from these analyses are crucial for guiding the development of robust and stable pharmaceutical formulations. A comprehensive understanding of its degradation pathways, particularly its sensitivity to pH and temperature, allows for the rational design of drug products with optimal efficacy and a safe impurity profile.

References

- Journal of Chemical Health Risks (2023).

- Scirp.org (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. scirp.org.

- International Journal of Pharmacy & Pharmaceutical Research (2023). Formulation and Evaluation of Clobetasol Propionate Loaded Transferosomes for Psoriasis. ijppr.humanjournals.com.

- ResearchGate. Thermogravimetric analysis of crystalline CP, bare MSN (MCM-41) and...

- ResearchGate. Chemical stability of the aqueous clobetasol propionate solution.

- ChemRxiv (2022).

- R Discovery (2013). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. discovery.researcher.life.

- PMC (2014).

- PubMed (2020). Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer. pubmed.ncbi.nlm.nih.gov.

- ResearchGate (2020). (PDF) Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer-.

- PubMed (2013). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. pubmed.ncbi.nlm.nih.gov.

- PMC (2020). Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer-. ncbi.nlm.nih.gov.

- TMR Publishing Group (2022). Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. tmrjournals.com.

- Slideshare (2015). Differential Scanning Calorimetry (DSC) | PPTX. slideshare.net.

- TGA (2013).

Sources

- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 2. jchr.org [jchr.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. tmrjournals.com [tmrjournals.com]

- 5. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Comparison of various pharmaceutical properties of clobetasol propionate cream formulations - considering stability of mixture with moisturizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis Kinetics of Cholesteryl Chloroacetate (C28H45ClO2) Under Physiological Conditions

Abstract

This technical guide provides a comprehensive framework for investigating the hydrolysis kinetics of the lipophilic ester, Cholesteryl Chloroacetate (C28H45ClO2), under simulated physiological conditions. Understanding the stability and degradation pathways of such molecules is paramount in drug development, particularly for assessing the viability of cholesterol-based prodrugs or delivery systems. This document outlines the theoretical underpinnings of ester hydrolysis, provides detailed, self-validating experimental protocols, and describes the analytical methodologies and data interpretation required to determine critical kinetic parameters. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and a deep understanding of the causality behind experimental choices.

Introduction: The Significance of Hydrolysis Kinetics

Cholesteryl esters are fundamental components of lipid metabolism and have been explored as scaffolds for lipophilic prodrugs to enhance drug delivery and cellular uptake. Cholesteryl Chloroacetate (C28H45ClO2) serves as an excellent model compound for such structures. Its stability in the aqueous environment of the bloodstream and tissues is a critical determinant of its efficacy and potential toxicity. The hydrolysis of the ester bond, releasing cholesterol and chloroacetic acid, is the primary non-enzymatic degradation pathway.

Studying the hydrolysis kinetics under physiological conditions—simulating the temperature (37°C) and pH (7.4) of human blood plasma—allows for the determination of the compound's intrinsic chemical stability.[1] This data is crucial for:

-

Predicting In Vivo Half-Life: Estimating how long the compound will persist in its intact form after administration.

-

Informing Formulation Strategy: Designing delivery systems that protect the compound from premature degradation.

-

Understanding Prodrug Activation: If designed as a prodrug, quantifying the rate of release of the active moiety.

-

Assessing Toxicological Risk: Evaluating the rate of formation of potentially toxic degradation products.

This guide provides the necessary protocols to quantify the rate constant (k) and half-life (t½) of Cholesteryl Chloroacetate hydrolysis, thereby providing a robust foundation for its preclinical evaluation.

Theoretical Framework: The Chemistry of Ester Hydrolysis

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester into a carboxylic acid and an alcohol. For Cholesteryl Chloroacetate, the reaction is as follows:

Caption: Hydrolysis of Cholesteryl Chloroacetate.

Under physiological conditions (pH ~7.4), the reaction can proceed via neutral (water-mediated) or base-catalyzed mechanisms. Since water is the solvent and is present in vast excess, its concentration remains effectively constant throughout the reaction. This allows the kinetics to be modeled as a pseudo-first-order reaction , where the rate of hydrolysis is dependent only on the concentration of the ester.[2][3]

The rate law is expressed as: Rate = k[C28H45ClO2]

Where:

-

Rate is the rate of disappearance of Cholesteryl Chloroacetate.

-

k is the pseudo-first-order rate constant (in units of time⁻¹).

-

[C28H45ClO2] is the concentration of Cholesteryl Chloroacetate.

By monitoring the decrease in the concentration of the parent compound over time, the rate constant (k) can be determined experimentally.

Materials and Methods

Scientific integrity requires meticulous preparation and the use of high-purity reagents. All protocols should be performed in a controlled laboratory environment.

Reagents and Materials

-

Cholesteryl Chloroacetate (C28H45ClO2), >98% purity

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Isopropanol (IPA)

-

Dimethyl Sulfoxide (DMSO), ACS grade or higher

-

Reagent-grade chemicals for buffer preparation (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄)

-

Type I Ultrapure Water

-

0.22 µm sterile syringe filters

-

Autoclavable glass vials with PTFE-lined caps

-

Calibrated analytical balance, pH meter, and pipettes

-

Incubator or water bath capable of maintaining 37.0 ± 0.5°C

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Preparation of Simulated Physiological Buffer (pH 7.4)

A common and appropriate medium for this study is Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS), which mimics the ionic strength and pH of human blood plasma.[4][5]

Protocol for 1L of 1X Phosphate-Buffered Saline (PBS), pH 7.4:

-

Add ~800 mL of Type I water to a sterile 1L beaker with a magnetic stir bar.

-

Sequentially dissolve the following salts, ensuring each is fully dissolved before adding the next:

-

8.00 g NaCl

-

0.20 g KCl

-

1.44 g Na₂HPO₄ (dibasic anhydrous)

-

0.24 g KH₂PO₄ (monobasic anhydrous)

-

-

Once all salts are dissolved, carefully adjust the pH to 7.40 ± 0.05 using 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.

-

Transfer the solution to a 1L volumetric flask and add Type I water to the mark.

-

Sterilize the buffer by filtering it through a 0.22 µm filter into a sterile storage bottle. This step is critical to prevent microbial growth, which could degrade the test compound.

-

Causality: Using a buffered solution at a constant ionic strength is essential because the rate of hydrolysis can be pH-dependent. SBF or PBS provides a stable chemical environment that is representative of physiological conditions.[6]

Preparation of Stock and Working Solutions

Due to the high lipophilicity of Cholesteryl Chloroacetate, a co-solvent is necessary for initial dissolution.

-

Primary Stock Solution (10 mM): Accurately weigh the required mass of Cholesteryl Chloroacetate and dissolve it in a minimal volume of DMSO to create a 10 mM stock solution.

-

Expert Insight: DMSO is chosen for its high solubilizing power. However, the final concentration of DMSO in the hydrolysis reaction mixture must be kept low (<0.5% v/v) to avoid affecting the polarity of the aqueous medium and the reaction kinetics.

-

-

Working Solution (10 µM): Prepare the final working solution for the experiment. For example, to make 100 mL of a 10 µM solution, spike 99.9 mL of pre-warmed (37°C) physiological buffer with 100 µL of the 10 mM DMSO stock solution. This results in a final DMSO concentration of 0.1%, which is considered negligible.

Experimental Workflow for Kinetic Analysis

This workflow is designed as a self-validating system, incorporating necessary controls to ensure the integrity of the results. The OECD Test Guideline 111 provides a foundational framework for hydrolysis studies.[7][8][9][10]

Caption: Experimental workflow for hydrolysis kinetics study.

Step-by-Step Protocol

-

Equilibration: Place the prepared 10 µM working solution of Cholesteryl Chloroacetate in an incubator or shaking water bath set to 37.0 ± 0.5°C. Allow at least 30 minutes for thermal equilibration.

-

Time Zero (t=0) Sample: As soon as the solution is prepared and mixed, immediately withdraw the first aliquot (e.g., 500 µL). This is your crucial t=0 sample.

-

Quenching: Immediately quench the reaction in the t=0 aliquot by adding it to a vial containing an equal volume (500 µL) of ice-cold acetonitrile. The ACN serves to stop the hydrolysis reaction by precipitating proteins (if any) and diluting the aqueous environment.[11] Vortex thoroughly.

-

Incubation and Sampling: Continue incubating the master solution at 37°C in the dark to prevent potential photodegradation. Withdraw subsequent aliquots at predetermined time intervals (e.g., 30, 60, 90, 120, 240, 480 minutes). The exact time points should be optimized based on the expected stability of the compound.

-

Quench All Samples: Quench each subsequent aliquot immediately upon withdrawal using the same procedure as in step 3.

-

Controls (Self-Validation):

-

Blank Control: A sample of the buffer with 0.1% DMSO (no test compound) should be run to ensure no interfering peaks appear in the chromatogram.

-

Stability Control: A sample of the compound in pure acetonitrile should be incubated under the same conditions to confirm that degradation is due to hydrolysis and not other factors like thermal decay.

-

-

Storage: Store all quenched samples at 4°C (or -20°C for longer-term storage) until HPLC analysis.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography is the preferred method for separating and quantifying the parent compound from its hydrolysis products.[12][13]

Example HPLC Method:

-

System: HPLC with UV-Vis Detector

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). Justification: C18 columns are ideal for retaining and separating lipophilic molecules like cholesterol derivatives.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile, Isopropanol, and Water. A typical starting point could be an isocratic mixture of ACN:IPA (80:20 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: Cholesterol and its esters have poor UV absorbance. Detection is typically performed at low wavelengths (~205-210 nm).

-

Calibration: Prepare a series of standards of Cholesteryl Chloroacetate in the quenching solution (e.g., 50:50 Buffer:ACN) at known concentrations (e.g., 0.5, 1, 2.5, 5, 10 µM). Run these standards to generate a calibration curve (Peak Area vs. Concentration).

Data Analysis and Interpretation

The goal of data analysis is to determine the pseudo-first-order rate constant (k) and the half-life (t½).

-

Quantification: Using the calibration curve, convert the HPLC peak area for Cholesteryl Chloroacetate in each time-point sample into a concentration value ([C]).

-

Data Tabulation: Organize the data in a table.

| Time (minutes) | [C₂₈H₄₅ClO₂] (µM) | ln[C₂₈H₄₅ClO₂] |

| 0 | 10.00 | 2.303 |

| 30 | 8.95 | 2.192 |

| 60 | 8.02 | 2.082 |

| 120 | 6.45 | 1.864 |

| 240 | 4.15 | 1.423 |

| 480 | 1.72 | 0.542 |

| Table 1: Example hydrolysis data for C28H45ClO2 at 37°C, pH 7.4. |

-

Kinetic Plot: The integrated rate law for a first-order reaction is: ln[C]t = -kt + ln[C]₀ Plot the natural logarithm of the concentration (ln[C]) against time (t).[14] The data should yield a straight line.

-

Calculating the Rate Constant (k): Perform a linear regression on the plot. The slope of the line is equal to -k . The rate constant k will have units of min⁻¹.

-

Calculating the Half-Life (t½): The half-life is the time required for the concentration of the compound to decrease by 50%. For a first-order reaction, it is calculated using the following formula: t½ = 0.693 / k

Example Calculation: From a linear regression of the data in Table 1, if the slope = -0.0036 min⁻¹, then:

-

k = 0.0036 min⁻¹

-

t½ = 0.693 / 0.0036 min⁻¹ ≈ 192.5 minutes

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the hydrolysis kinetics of Cholesteryl Chloroacetate under physiological conditions. By following these detailed protocols—from buffer preparation to kinetic data analysis—researchers can generate reliable and reproducible data on the intrinsic chemical stability of this and similar lipophilic ester compounds. The resulting kinetic parameters, such as the rate constant and half-life, are indispensable for making informed decisions in the drug discovery and development pipeline, ultimately enabling the rational design of more stable and effective therapeutic agents.

References

- Protocol for Preparing Simulated Body Fluid (SBF). Department of Material Chemistry, Graduate School of Engineering, Kyoto University.

- OECD 111: Hydrolysis as a function of pH & abiotic degrad

- Guidelines for the Testing of Chemicals. OECD.

- Test No. 111: Hydrolysis as a Function of pH. OECD iLibrary.

- APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC.

- Simul

- Revised method for preparation of simulated body fluid for assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock solutions. PMC.

- Preparation of The simulated body fluid (SBF).

- Pseudo First Order Reaction. BYJU'S.

- Pseudo first order rate coefficients: Significance and symbolism. Sior.

- In a pseudo first order hydrolysis of ester in water the following results were obtained. Allen.

- HPLC method for quantification and characterization of cholesterol and its oxid

- Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chromatography. Asian-Australasian Journal of Animal Sciences.

- Physiological Parameters for Oral Delivery and In vitro Testing. PMC.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. SBF [life.kyutech.ac.jp]

- 5. Simulated body fluid - Wikipedia [en.wikipedia.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 11. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 12. HPLC method for quantification and characterization of cholesterol and its oxidation products in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. animbiosci.org [animbiosci.org]

- 14. allen.in [allen.in]

Engineering Lipid-Based Delivery Systems: A Technical Guide to C28H45ClO2 (Cholesteryl Chloroformate) Bioconjugation

Executive Summary

Cholesteryl chloroformate (C28H45ClO2) is a cornerstone reagent in modern bioconjugation, providing a highly reactive electrophilic anchor for synthesizing functionalized lipids, lipopolymers, and targeted nanocarriers. This whitepaper details the mechanistic causality, optimized experimental workflows, and analytical validation required to successfully utilize C28H45ClO2 in macromolecular engineering and drug development.

Chemical Identity and Reaction Mechanics

C28H45ClO2, formally known as cholest-5-en-3-ol (3β)-, 3-(carbonochloridate) (1[1]), is characterized by its rigid, planar sterol backbone and a highly reactive chloroformate functional group.

The chloroformate group (-O-CO-Cl) undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines, yielding highly stable carbamate (urethane) linkages (2[2]). Carbamates are structurally superior to standard ester bonds in physiological environments due to their enhanced resistance to enzymatic cleavage and hydrolytic degradation (3[3]).

Fig 1. Nucleophilic acyl substitution of cholesteryl chloroformate forming a stable carbamate.

Causality in Experimental Design

Successful bioconjugation with C28H45ClO2 requires strict environmental controls. Every parameter in the protocol serves a specific mechanistic purpose:

-

Strict Anhydrous Conditions: Chloroformates are acutely sensitive to moisture. Water acts as a competing nucleophile, leading to the formation of an unstable carbonic acid monoester. This intermediate rapidly decarboxylates, reverting the reagent back to unreactive cholesterol while releasing CO2 and HCl. Therefore, anhydrous solvents (e.g., DCM, Toluene) and a nitrogen/argon atmosphere are non-negotiable (4[4]).

-

Mandatory Acid Scavenging: The substitution reaction generates stoichiometric amounts of hydrochloric acid (HCl). If unneutralized, HCl protonates the target amine nucleophiles, converting them into unreactive hydrochloride salts and arresting the reaction. The addition of a non-nucleophilic base, such as Triethylamine (TEA) or Pyridine, is required to scavenge the HCl and drive the reaction to completion (3[3]).

-

Thermal Control (0°C Initialization): The reaction between a chloroformate and an amine is highly exothermic. Initiating the dropwise addition at 0°C prevents localized thermal spikes, which can cause the degradation of sensitive biomolecules or promote unwanted homocoupling side reactions ().

Standardized Protocol: Synthesis of Amine-Modified Cholesterol

This protocol details the synthesis of cholesteryl-oxycarbonyl-aminoethylamine, a critical precursor for anchoring targeting ligands to liposomes. It is designed as a self-validating system to ensure high purity and yield.

Step 1: Reagent Preparation Dissolve 75 mmol of ethylenediamine in 150 mL of anhydrous dichloromethane (DCM) or toluene in a double-neck round-bottom flask. Purge the system with nitrogen gas and submerge the flask in an ice-water bath (0°C) ().

Step 2: Base Activation Add 5 mmol of triethylamine (TEA) dropwise over 30 minutes under continuous stirring.

Step 3: Dropwise Conjugation Dissolve 5 mmol of cholesteryl chloroformate (C28H45ClO2) in 50 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10-30 minutes. Causality: The dropwise addition maintains a low steady-state concentration of the highly reactive chloroformate, minimizing side reactions (4[4]).

Step 4: Incubation Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow the mixture to stir at 25°C for 12 to 24 hours to ensure maximum yield.

Step 5: Phase-Separation Purification Wash the organic phase 5 times with distilled water. Causality: Ethylenediamine and TEA-HCl salts are highly water-soluble, while the cholesteryl conjugate remains strictly in the hydrophobic organic phase. Dry the collected organic phase over anhydrous magnesium sulfate (MgSO4) to remove residual moisture, then concentrate via rotary evaporation (5[5]).

Step 6: Analytical Validation A self-validating system requires spectral confirmation. Use 1H-NMR to verify the structure: successful conjugation is indicated by signals at 2.8-3.2 ppm (alkyl chain protons of the amine) and 5.32 ppm (methine group of cholesterol) (4[4]). FTIR should confirm a strong carbonyl (C=O) stretch at ~1720 cm⁻¹ (3[3]).

Fig 2. Step-by-step experimental workflow for C28H45ClO2 bioconjugation and validation.

Quantitative Data & Optimization

The table below summarizes standard reaction conditions and expected yields for common C28H45ClO2 bioconjugation targets.

Table 1: Optimization of Reaction Conditions for Cholesteryl Chloroformate Bioconjugation

| Target Conjugate | Nucleophile | Solvent | Base | Conditions | Expected Yield |

| Cholesteryl-Ethylenediamine | Ethylenediamine (Excess) | DCM / Toluene | TEA | 0°C to 25°C, 24h | 78% - 94% |

| Cholesteryl-Butanediamine | 1,4-Butanediamine | DCM | TEA | 0°C to 25°C, 24h | ~78% |

| PEI-Cholesterol (Lipopolymer) | Branched PEI (1.8 - 10 kDa) | DCM | None / TEA | 25°C, 24h | Variable (Sub-dependent) |

| Cholesteryl-PEG | Aminopropyl mPEG | DCM | TEA | 25°C, 24h | >85% |

Macromolecular Conjugation and Nanomedicine Applications

Beyond small molecules, C28H45ClO2 is utilized to hydrophobize large polymers for gene and drug delivery.

Reacting cholesteryl chloroformate with the secondary amines of branched polyethylenimine (PEI) yields a water-soluble lipopolymer (PEI-Chol) (6[6]). This conjugation significantly improves the polymer's ability to condense plasmid DNA and siRNA, lowers its critical micelle concentration (CMC), and enhances endosomal escape during gene delivery. Advanced formulations combine cholesterol and perfluorobutyrate modifications to drastically reduce PEI cytotoxicity while boosting transfection efficacy (7[7]).

Furthermore, pre-functionalization strategies—where targeting peptides or antibodies are conjugated to C28H45ClO2 prior to liposome assembly—are highly preferred over post-insertion methods. This pre-assembly bioconjugation ensures higher coupling efficiency, prevents vesicle disruption, and guarantees uniform ligand distribution on the nanoparticle surface (8[8]).

References

-

Synthesis of Amine-Modified Cholesterol , Bio-protocol. 5

-

Cholesterol-Conjugated Polyion Complex Nanoparticles for Combination Delivery... , MDPI. 4

-

Electronic supplementary Information , The Royal Society of Chemistry.

-

REACTION OF AMINES WITH CHOLESTERYL CHLOROFORMATE... , Canadian Science Publishing. 2

-

Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications , PMC. 8

-

SYNTHESIS OF CHOLESTEROL DERIVATIVES. II1 CARBAMATES... , Revue Roumaine de Chimie. 3

-

Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) , PubChem. 1

-

Novel Branched Poly(Ethylenimine)−Cholesterol Water-Soluble Lipopolymers... , ACS Publications. 6

-

Combined Hydrophobization of Polyethylenimine with Cholesterol... , ACS Publications. 7

Sources

- 1. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate) | C28H45ClO2 | CID 111262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. mdpi.com [mdpi.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

C28H45ClO2 safety data sheet (SDS) and handling protocols for researchers

Cholesteryl Chloroformate (C28H45ClO2): A Definitive Guide to Handling, Safety, and Application in Advanced Lipid Nanoparticle (LNP) and Bioconjugate Synthesis

Executive Summary